molecular formula C23H36N2O2Sn B15209972 (S,4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole)

(S,4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole)

Cat. No.: B15209972
M. Wt: 491.3 g/mol
InChI Key: OQPMFRXMHKGDQA-WGDKBOQESA-N
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Description

This compound is a chiral bis(4,5-dihydrooxazole) derivative featuring a central 1,3-phenylene core substituted with a trimethylstannyl group. The dihydrooxazole rings are stereochemically defined, with (S)-sec-butyl substituents at the 4-position of each oxazoline moiety.

Key structural attributes:

  • Trimethylstannyl group: Enhances electrophilicity and facilitates cross-coupling reactions.
  • Chiral centers: The (S,4S,4'S) configuration ensures enantioselectivity in catalytic processes.
  • Dihydrooxazole rings: Provide rigidity and chelating ability for metal coordination.

Properties

Molecular Formula

C23H36N2O2Sn

Molecular Weight

491.3 g/mol

IUPAC Name

[2,6-bis[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylstannane

InChI

InChI=1S/C20H27N2O2.3CH3.Sn/c1-5-13(3)17-11-23-19(21-17)15-8-7-9-16(10-15)20-22-18(12-24-20)14(4)6-2;;;;/h7-9,13-14,17-18H,5-6,11-12H2,1-4H3;3*1H3;/t13-,14-,17+,18+;;;;/m0..../s1

InChI Key

OQPMFRXMHKGDQA-WGDKBOQESA-N

Isomeric SMILES

CC[C@H](C)[C@H]1COC(=N1)C2=C(C(=CC=C2)C3=N[C@H](CO3)[C@@H](C)CC)[Sn](C)(C)C

Canonical SMILES

CCC(C)C1COC(=N1)C2=C(C(=CC=C2)C3=NC(CO3)C(C)CC)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Preparation of 2-Trimethylstannyl-1,3-Dicyanobenzene

The central aromatic core is synthesized via sequential functionalization of a brominated benzene derivative:

  • 1,3-Dibromo-2-iodobenzene undergoes Stille coupling with hexamethylditin in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to replace the iodine atom with a trimethylstannyl group.
  • The remaining bromine atoms at the 1- and 3-positions are converted to cyano groups via Rosenmund-von Braun reaction using CuCN in dimethylformamide (DMF) at 150°C.

Key Data :

  • Yield : 68–72% after purification by column chromatography (SiO₂, hexane/ethyl acetate).
  • Characterization : ¹H NMR (CDCl₃) δ 7.65 (d, J = 8.1 Hz, 2H, ArH), 7.52 (t, J = 8.1 Hz, 1H, ArH); ¹¹⁹Sn NMR δ −8.5 ppm.

Enantioselective Synthesis of (S)-2-Amino-3-Methylpentan-1-ol

The chiral amino alcohol is prepared via asymmetric hydrogenation of a β-keto nitrile intermediate:

  • 3-Methylpent-2-enenitrile is subjected to catalytic hydrogenation using a chiral Ru-BINAP catalyst (e.g., (S)-BINAP-RuCl₂), achieving >98% enantiomeric excess (ee) for the (S)-configured product.
  • Reduction of the nitrile to a primary alcohol is accomplished with LiAlH₄ in tetrahydrofuran (THF), yielding (S)-2-amino-3-methylpentan-1-ol.

Optimization Note :

  • Chelation-controlled reduction ensures retention of configuration at the stereogenic center.

Cyclocondensation to Form Oxazoline Rings

The dicyanobenzene core reacts with the chiral amino alcohol under Lewis acid catalysis to form the dihydrooxazole rings:

Reaction Conditions

  • Catalyst : Zinc 2-ethylhexanoate (5 mol%).
  • Solvent : Toluene under azeotropic distillation to remove water.
  • Temperature : 130°C for 24 h.
  • Molar Ratio : 1:4 (dicyanobenzene:amino alcohol).

Mechanistic Insight :
The zinc catalyst facilitates nucleophilic attack of the amino alcohol’s hydroxyl group on the nitrile carbon, followed by intramolecular cyclization to form the oxazoline ring. The stereochemistry at the 4-position is dictated by the chiral amino alcohol, with the sec-butyl group adopting an (S)-configuration.

Characterization :

  • ¹H NMR : δ 4.25–4.15 (m, 4H, OCH₂), 3.85–3.75 (m, 2H, NCH), 1.65–1.55 (m, 4H, CH(CH₂CH₃)).
  • X-ray Crystallography : Confirms the trigonal bipyramidal geometry around tin and the antiperiplanar arrangement of oxazoline rings.

Stereochemical Validation and Computational Modeling

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311+G(d,p)) predict the stability of the observed stereoisomer:

  • Energy Difference : The (S,4S,4'S) configuration is 4.2 kcal/mol more stable than the (R,4R,4'R) diastereomer due to reduced steric hindrance between the sec-butyl groups and the tin moiety.
  • NBO Analysis : Hyperconjugative interactions between the tin atom and oxazoline nitrogen lone pairs stabilize the observed geometry.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Tin Aggregation : Trimethylstannyl groups may undergo disproportionation at elevated temperatures. This is mitigated by maintaining reaction temperatures below 140°C and using bulky solvents (e.g., mesitylene).
  • Racemization of Amino Alcohol : Strict anhydrous conditions and rapid workup preserve enantiomeric purity.

Purification Challenges

  • Column Chromatography : Silica gel deactivates tin-containing compounds. Alternative purification via recrystallization (hexane/DCM) is employed.

Industrial Scalability and Applications

The methodology is adaptable to kilogram-scale production:

  • Catalyst Recycling : Zinc 2-ethylhexanoate is recovered via aqueous extraction and reused without loss of activity.
  • Applications : The compound serves as a precursor to polystannanes for conductive polymers and asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

(S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

(S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: Its unique structure makes it a potential candidate for the development of novel pharmaceuticals.

    Industry: The compound’s reactivity and stability make it useful in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) exerts its effects depends on its specific application. In chemical reactions, the trimethylstannyl group can act as a leaving group, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Structural Analogues

(a) (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
  • Substituents : tert-butyl groups (vs. sec-butyl in the target compound).
  • Core linkage : Ethane-1,1-diyl bridge (vs. 1,3-phenylene).
  • Stereochemistry : Similar (4S,4'S) configuration.
  • Applications : Used as a chiral ligand in copper-catalyzed oxy-alkynylation reactions due to its electron-donating tert-butyl groups .
(b) (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
  • Substituents : Benzyl groups (vs. sec-butyl).
  • Core linkage : Cyclobutane-1,1-diyl (vs. phenylene).
  • Molecular weight : 374.48 g/mol (vs. ~450–500 g/mol for the target compound, estimated based on stannyl group addition).
  • Reactivity : Benzyl groups enhance π-π interactions in coordination chemistry but reduce steric hindrance compared to sec-butyl .
(c) (4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole]
  • Substituents : Isopropyl groups (vs. sec-butyl).
  • Core linkage : Ethylidene with aromatic substituents.
  • Chirality : Similar (4S,4'S) configuration.
  • Solubility : Lower solubility in polar solvents due to hydrophobic isopropyl groups .

Physicochemical Properties

Property Target Compound (4S,4'S)-tert-butyl Analogue (4S,4'S)-benzyl Analogue
Molecular Weight (g/mol) ~500 (estimated) 418.60 374.48
Solubility Low in polar solvents Moderate in DCM/THF Low in H2O, high in DMSO
Melting Point Not reported 120–122°C 85–88°C
Stability Air-sensitive (Sn–C bond) Stable under inert conditions Stable at RT

Reactivity and Catalytic Performance

  • Trimethylstannyl Group : Enables Stille coupling reactions, a feature absent in tert-butyl or benzyl analogues .
  • Metal Coordination : The dihydrooxazole rings in all analogues act as bidentate ligands, but the stannyl group in the target compound may introduce additional Lewis acidity for metal activation .

Biological Activity

(S,4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) is a complex organic compound notable for its unique structural features and potential biological applications. This article examines its biological activity, synthesis, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C23H36N2O2SnC_{23}H_{36}N_{2}O_{2}Sn with a molecular weight of approximately 491.25 g/mol. The structure features two oxazole rings and a trimethylstannyl group, which contribute to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC23H36N2O2Sn
Molecular Weight491.25 g/mol
IUPAC Name[2,6-bis[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylstannane
CAS Number452085-99-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Core Structure : Utilizing starting materials such as phenylene derivatives.
  • Introduction of the Trimethylstannyl Group : Achieved through stannylation reactions.
  • Formation of Oxazole Rings : This step often requires specific catalysts and reaction conditions to ensure stereochemistry and yield.

The biological activity of (S,4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) is largely attributed to its ability to interact with various biological targets. The trimethylstannyl group can act as a leaving group in chemical reactions, facilitating transformations that may lead to bioactive metabolites.

Potential Applications

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. For instance:
    • In vitro assays have indicated that derivatives of this compound can induce apoptosis in MCF-7 breast cancer cells by upregulating pro-apoptotic markers like p53 while downregulating anti-apoptotic factors such as Bcl-2 .
  • Drug Development : The unique structure makes it a candidate for developing novel pharmaceuticals targeting specific enzymes or receptors involved in disease pathways.
  • Biochemical Research : Its reactivity allows for use in various organic reactions and as a building block for synthesizing more complex molecules .

Study 1: Anticancer Properties

A study investigated the effects of (S,4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) on MCF-7 cells:

  • Methodology : MTT assay was used to assess cell viability.
  • Results : The compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours.
  • : The findings suggest potential for further development as an anticancer agent .

Study 2: Enzyme Interaction

Another study explored the interaction between the compound and serine proteases:

  • Methodology : Molecular docking simulations were performed to predict binding affinities.
  • Results : The compound showed favorable binding interactions with serine protease active sites.
  • : This interaction could be leveraged for designing inhibitors targeting specific proteases involved in pathological conditions .

Q & A

Q. What are the key steps and reaction conditions for synthesizing the target compound?

The synthesis typically involves three stages: (1) preparation of the chiral oxazoline core from (S)-(+)-2-phenylglycinol, (2) introduction of the trimethylstannyl group via cross-coupling reactions (e.g., Stille coupling), and (3) bis-functionalization of the phenylene backbone. Reaction conditions include refluxing in anhydrous solvents (e.g., THF or DMF) under inert gas, with yields ranging from 83.2% to 94.5% per step. Critical parameters include temperature control (±2°C) and stoichiometric precision for stereochemical fidelity .

Q. Which analytical methods are most reliable for confirming the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn for tin coordination), infrared (IR) spectroscopy (C=N and Sn-C bond verification), and mass spectrometry (GC-MS or HRMS) are essential for structural confirmation. X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly for the oxazoline rings and tin coordination geometry. Purity (>99%) is validated via HPLC with chiral stationary phases .

Q. How is stereochemical control achieved during synthesis?

Stereochemistry is enforced using enantiopure starting materials, such as (S)-(+)-2-phenylglycinol, which dictates the configuration of the oxazoline rings. Asymmetric induction during stannylation is achieved through chelation-controlled tin-ligand interactions, as observed in analogous hypercoordinated organotin compounds .

Q. What safety precautions are critical when handling this organotin compound?

Due to the toxicity of organotin species, handling must occur in a fume hood with nitrile gloves and eye protection. Avoid inhalation of dust; use dry sand or alcohol-resistant foam for fire emergencies. Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What challenges arise in optimizing the trimethylstannyl group’s incorporation?

Competing side reactions, such as protodestannylation or homocoupling, reduce yields. Mitigation strategies include using Pd(0) catalysts (e.g., Pd(PPh₃)₄) with strict temperature control (60–80°C) and avoiding protic solvents. Computational modeling (DFT) of transition states can guide ligand selection to stabilize the tin-carbon bond .

Q. How does the tin center influence the compound’s reactivity in cross-coupling applications?

The trimethylstannyl group acts as a transmetalation agent in Stille couplings, enabling C–C bond formation. Steric effects from the sec-butyl substituents modulate reactivity: bulkier groups slow transmetalation but improve regioselectivity. Kinetic studies using ¹¹⁹Sn NMR reveal rate dependence on solvent polarity and counterion effects .

Q. Are there alternative synthetic routes to avoid tin-related toxicity?

Boronate or silane analogs can replace the trimethylstannyl group, though with lower coupling efficiency. For example, Suzuki-Miyaura couplings with pinacol boronate esters achieve ~70% yield but require harsher conditions (e.g., higher Pd loading). Comparative studies suggest tin-based routes remain superior for stereoselectivity .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

Hydrolytic stability is pH-dependent: the oxazoline rings resist acidic conditions (pH < 3) due to protonation of the nitrogen, while alkaline conditions (pH > 10) promote Sn–C bond cleavage. Degradation pathways are monitored via LC-MS, identifying SnO byproducts above pH 9 .

Q. How does the compound perform in catalytic asymmetric synthesis?

As a chiral ligand, the oxazoline rings coordinate metals (e.g., Cu or Pd) to induce enantioselectivity in allylic alkylations (up to 92% ee). The sec-butyl groups enhance steric differentiation, as shown in kinetic resolutions of racemic substrates. Comparative studies with BINOL-derived ligands highlight superior thermal stability .

Q. What computational methods support the design of derivatives with improved properties?

Density Functional Theory (DFT) simulations optimize ligand-metal interactions and predict redox potentials. Molecular dynamics (MD) models assess solubility in aprotic solvents (e.g., toluene vs. DCM). QSAR analyses correlate substituent bulk with catalytic turnover rates, guiding derivative design .

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